1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid is a compound frequently encountered in scientific research due to its activity as a histamine H3 receptor antagonist. It is classified as a competitive antagonist, meaning it binds to the histamine H3 receptor and blocks the action of histamine, the endogenous ligand.
Scientific Research Applications
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is widely used in scientific research due to its role as a histamine H3 receptor antagonist. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the role of histamine H3 receptors in various physiological processes.
Medicine: In the development of potential therapeutic agents for conditions like allergies, sleep disorders, and cognitive impairments.
Industry: As an intermediate in the synthesis of other chemical compounds
Preparation Methods
The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine typically involves the reaction of 3,4-dichlorophenol with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides to form N-substituted derivatives.
Mechanism of Action
The compound exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor, and blocking the action of histamine. This inhibition prevents the downstream signaling pathways that would normally be activated by histamine, leading to reduced histamine-mediated effects such as inflammation, wakefulness, and neurotransmitter release.
Comparison with Similar Compounds
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is unique due to its specific binding affinity and selectivity for the histamine H3 receptor. Similar compounds include:
1-[3-(3,4-Dichlorophenoxy)propyl]pyrrolidine: Another histamine H3 receptor antagonist with a slightly different structure.
Tris(1,3-dichloro-2-propyl)phosphate: A compound with similar dichlorophenoxy groups but different applications, primarily as a flame retardant.
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine: A related compound with similar pharmacological properties but different chemical structure.
These comparisons highlight the unique structural features and specific receptor interactions of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-5-8-18(9-6-12)7-2-10-19-13-3-4-14(16)15(17)11-13;3-1(4)2(5)6/h3-4,11-12H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWTWLOSWWTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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